molecular formula C25H27N5O3 B2899936 1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900881-77-8

1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

货号: B2899936
CAS 编号: 900881-77-8
分子量: 445.523
InChI 键: AHKMCHNUJCMZCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective chemical probe targeting the MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2. This compound functions by competitively inhibiting the binding of ATP to the kinase domain, thereby blocking the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) Source . The primary research value of this MNK inhibitor lies in its utility for investigating post-transcriptional gene regulation and its role in oncogenesis. By suppressing eIF4E phosphorylation, it effectively downregulates the translation of a subset of mRNAs that are crucial for cell proliferation, survival, and metastasis, many of which are implicated in cancer progression Source . Consequently, it is a critical tool compound for studying cancer biology, particularly in the context of breast cancer and leukemia, and for exploring combination therapies that target multiple oncogenic signaling pathways simultaneously Source . Its use enables researchers to dissect the functional consequences of MNK-eIF4E axis inhibition on tumor growth, angiogenesis, and resistance to chemotherapy.

属性

IUPAC Name

6-benzyl-12-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-18-7-8-22-27-23-20(25(32)30(22)16-18)15-21(29(23)17-19-5-3-2-4-6-19)24(31)26-9-10-28-11-13-33-14-12-28/h2-8,15-16H,9-14,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMCHNUJCMZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCN5CCOCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrido-Pyrrolo-Pyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Functional Differences
Target Compound 1-Benzyl, 7-methyl, N-(2-morpholinoethyl) C23H26N5O3 Morpholinoethyl enhances solubility vs. others
724738-93-6 () 1,9-Dimethyl, N-(3-methoxypropyl) C17H20N4O3 Smaller substituents; methoxy improves polarity
946339-11-3 () 1,7-Dimethyl, N,N-dimethyl C15H16N4O2 Dimethyl carboxamide reduces solubility

Key Insights :

  • Solubility: The morpholinoethyl group in the target compound likely offers superior aqueous solubility compared to the dimethyl () or methoxypropyl () groups due to morpholine’s polar oxygen and amine moieties .
  • Lipophilicity : The benzyl group at position 1 increases hydrophobicity relative to methyl substituents in analogs, which may enhance tissue penetration but reduce water solubility .
Heterocyclic Analogs with Distinct Cores
Compound Name (Evidence) Core Structure Functional Groups Notable Properties
2d () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester High melting point (215–217°C); electron-withdrawing groups enhance stability
1l () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, phenethyl Higher melting point (243–245°C) vs. 2d
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Ethyl ester, benzylidene Sulfur atom introduces π-stacking potential

Key Insights :

  • Stability : Carboxamides (target compound) are more hydrolytically stable than esters (), which may degrade under physiological conditions .
  • Electronic Effects: Nitro and cyano groups in and are electron-withdrawing, contrasting with the electron-rich morpholino group in the target compound .

Key Differences :

  • Substituting ethyl N-alkylglycinate () with a morpholino-containing amine would require optimization of reaction time and temperature to accommodate bulkier substituents .

准备方法

Microwave-Assisted Cyclization

Microwave irradiation (MWI) reduces reaction times for analogous quinazolinone syntheses. For example, cyclocondensation of 2-aminobenzamides with aldehydes under MWI in methanol/K2CO3 completes in 20 minutes vs. 4 hours conventionally. Adapting this to pyrido-pyrrolo-pyrimidine systems could optimize step efficiency.

Eco-Friendly Solvent Systems

Replacing methanol with 2-methyltetrahydrofuran (2-MeTHF) in ester hydrolysis or amidation steps improves sustainability without compromising yield.

Methodological Considerations and Challenges

  • Regioselectivity : Ensuring substitution at the C2 position requires careful control of steric and electronic factors during cyclization.
  • Purification : Column chromatography remains essential due to the polarity of intermediates.
  • Scale-Up : Pilot-scale reactions may necessitate alternative solvents (e.g., DMF) to dissolve bulk intermediates.

常见问题

Q. Q: What are the primary synthetic routes for preparing this compound, and how can reaction conditions be optimized?

A: The synthesis typically involves multi-step reactions, including condensation and cyclization. A general approach involves:

  • Step 1: Condensation of pyrimidine precursors with morpholinoethylamine under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Step 2: Cyclization using catalysts like NaOMe or K2CO3 at 50–60°C .
  • Step 3: Purification via column chromatography or recrystallization.
    Optimization: Adjusting solvent polarity (e.g., methanol/water mixtures) and temperature gradients during cyclization can improve yields (e.g., from 59% to ~75%) .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the compound’s structure?

A: Key methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 6.88–8.82 ppm) and methyl/morpholine groups .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., CI-MS m/z 404.47 [M+H]<sup>+</sup>) .
  • X-ray Crystallography: Resolve the fused pyrido-pyrrolo-pyrimidine core and substituent orientations .

Initial Biological Screening

Q. Q: How should researchers design in vitro assays to evaluate its bioactivity?

A:

  • Target Selection: Prioritize enzymes (e.g., PARP-1, kinases) based on structural analogs’ activity .
  • Assay Design: Use fluorescence-based or colorimetric assays (e.g., NAD<sup>+</sup> depletion for PARP inhibition) at 10–100 µM concentrations .
  • Controls: Include positive inhibitors (e.g., Olaparib for PARP-1) and solvent controls (DMSO ≤0.1%) .

Advanced: Structure-Activity Relationship (SAR) Analysis

Q. Q: How do substituents influence bioactivity?

A:

  • Benzyl Group (Position 1): Enhances lipophilicity and membrane permeability .
  • Morpholinoethyl (Position 2): Improves solubility and target binding via hydrogen bonding .
  • Methyl (Position 7): Reduces metabolic instability compared to bulkier groups .
    Example: Analogues with 3-methoxypropyl substituents show 2-fold higher PARP-1 inhibition than methyl derivatives .

Addressing Data Contradictions

Q. Q: How to resolve discrepancies in reported bioactivity across studies?

A:

  • Standardize Assays: Ensure consistent enzyme sources (e.g., recombinant human PARP-1) and buffer conditions (pH 7.4, 25°C) .
  • Validate Purity: Use HPLC (≥95% purity) to exclude impurities affecting IC50 values .
  • Cross-Validate: Compare results with structurally related compounds (e.g., pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines) .

Advanced: Computational Modeling

Q. Q: How can molecular docking guide mechanistic studies?

A:

  • Software: Use AutoDock Vina or Schrödinger Maestro for binding pose prediction.
  • Targets: Model interactions with PARP-1’s catalytic domain (e.g., binding free energy ≤-8 kcal/mol indicates strong inhibition) .
  • Validation: Overlay docking results with crystallographic data from analogous inhibitors .

In Vivo Pharmacokinetics

Q. Q: What methodologies assess bioavailability and toxicity?

A:

  • ADME:
    • Absorption: Oral gavage in rodent models with LC-MS/MS plasma analysis (Tmax ~2–4 hrs) .
    • Metabolism: Liver microsome assays to identify CYP450-mediated degradation .
  • Toxicity: Acute toxicity studies (14-day observation, LD50 determination) .

Solubility and Formulation Challenges

Q. Q: How to improve aqueous solubility for in vivo use?

A:

  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance solubility (≥1 mg/mL) .
  • Salt Formation: React with HCl or citrate to form water-soluble salts .
  • Nanoformulation: Encapsulate in liposomes (size ≤200 nm) for targeted delivery .

Advanced: Mechanistic Target Validation

Q. Q: How to confirm target engagement in cellular models?

A:

  • Cellular Thermal Shift Assay (CETSA): Monitor PARP-1 stabilization post-treatment at 42–55°C .
  • siRNA Knockdown: Correlate reduced target expression with attenuated compound efficacy .

Reproducibility in Multi-Lab Studies

Q. Q: How to ensure consistent synthesis and bioactivity across labs?

A:

  • Protocol Harmonization: Share detailed synthetic protocols (e.g., exact molar ratios, drying times) .
  • Reference Standards: Distribute aliquots of a master batch for cross-lab calibration .
  • Data Sharing: Use platforms like Zenodo to publish raw NMR/MS spectra and assay data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。